molecular formula C13H25NO4 B8129396 tert-Butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate

Cat. No.: B8129396
M. Wt: 259.34 g/mol
InChI Key: IOYWNZGAXIXNSM-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO4

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Pyrrolidine Derivatives: Starting with a pyrrolidine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the hydroxyl groups.

  • Protection and Deprotection Strategies: The hydroxyl groups can be protected using protecting groups like tert-butyldimethylsilyl chloride (TBDMS-Cl) during the synthesis, and later deprotected to yield the final product.

  • Carboxylation Reactions: The carboxylate group can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) under appropriate reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Substitution reactions can be achieved using nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: NaBH4, LiAlH4, and H2 with a palladium catalyst.

  • Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often with additional hydroxyl groups.

  • Substitution Products: Derivatives with different substituents replacing the original functional groups.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. Its hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates allows it to be used in assays to investigate biological processes.

Medicine: In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and cardiology.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tert-butyl group play a crucial role in its binding affinity and selectivity. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of signaling pathways, depending on its specific application.

Comparison with Similar Compounds

  • 3-tert-Butyl-4-hydroxyanisole: A synthetic antioxidant used in food and cosmetics.

  • Pyrrolidine derivatives: Other pyrrolidine-based compounds with varying functional groups and applications.

Uniqueness: tert-Butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups, which provides unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in synthesis make it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-hydroxybutyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-7-13(17,10-14)6-4-5-9-15/h15,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYWNZGAXIXNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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